(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13442822
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (3R)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m1/s1 |
| Standard InChI Key | CUVDBTRUDYXDNK-MRVPVSSYSA-N |
| Isomeric SMILES | CC1=NC(=NC=C1)N2CC[C@H](C2)O |
| SMILES | CC1=NC(=NC=C1)N2CCC(C2)O |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCC(C2)O |
Introduction
(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral organic compound with a molecular formula of C9H13N3O and a molecular weight of 179.21902 g/mol . This compound belongs to the class of pyrrolidines, which are five-membered heterocyclic rings containing nitrogen, and it incorporates a pyrimidine moiety, a six-membered ring with two nitrogen atoms. The presence of a methyl group on the pyrimidine ring and a hydroxyl group on the pyrrolidine ring adds to its structural complexity and potential biological activity.
Synthesis and Preparation
While specific synthesis methods for (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol are not detailed in the available literature, compounds of similar structure often involve multi-step syntheses starting from pyrimidine and pyrrolidine precursors. These syntheses typically require careful control of reaction conditions to achieve the desired stereochemistry.
Biological Activity and Potential Applications
Although specific biological data for (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is not readily available, compounds with similar structures have shown potential in various biological contexts. For instance, pyrimidine derivatives are known for their roles in nucleic acid synthesis and as components of pharmaceuticals. Pyrrolidine derivatives have been explored for their neuroprotective and neurotransmitter-related activities .
Research Challenges and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis, biological characterization, and potential applications. This could involve exploring its interactions with biological targets, such as enzymes or receptors, and assessing its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume